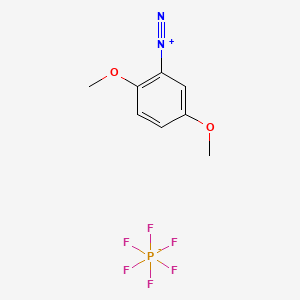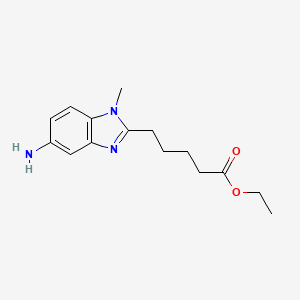
2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate is an organic compound that features a unique combination of a butene backbone and a fluorinated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate typically involves the reaction of 2-butene-1,4-diol with 5-fluoro-3-pyridinecarboxylic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products are substituted pyridines.
Scientific Research Applications
2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or modulate receptor activity.
Comparison with Similar Compounds
Similar Compounds
2-Butene-1,4-diyl 3-pyridinecarboxylate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
2-Butene-1,4-diyl 5-chloro-3-pyridinecarboxylate: The chlorine atom provides different electronic properties compared to fluorine.
2-Butene-1,4-diyl 5-bromo-3-pyridinecarboxylate: Bromine substitution leads to different steric and electronic effects.
Uniqueness
The presence of the fluorine atom in 2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate makes it unique compared to its analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
37744-21-1 |
|---|---|
Molecular Formula |
C16H12F2N2O4 |
Molecular Weight |
334.27 g/mol |
IUPAC Name |
[(E)-4-(5-fluoropyridine-3-carbonyl)oxybut-2-enyl] 5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C16H12F2N2O4/c17-13-5-11(7-19-9-13)15(21)23-3-1-2-4-24-16(22)12-6-14(18)10-20-8-12/h1-2,5-10H,3-4H2/b2-1+ |
InChI Key |
RSPXMXIMKISAIY-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=NC=C1F)C(=O)OC/C=C/COC(=O)C2=CC(=CN=C2)F |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)OCC=CCOC(=O)C2=CC(=CN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)




![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)








